Thymolindophenol

Descripción

Historical Trajectory of Indophenol (B113434) Compounds in Chemical Science

The journey of indophenol compounds in chemical science is a compelling narrative of discovery and innovation. From their early identification to their establishment as indispensable tools in various chemical disciplines, the historical development of these compounds highlights the progression of chemical knowledge and technology.

Early Investigations of Indophenol Redox Behavior

The initial fascination with indophenol compounds was largely centered on their remarkable redox properties. These compounds can exist in both oxidized and reduced forms, with a distinct color change accompanying the transition, making them excellent visual indicators for redox reactions.

Early studies, dating back to the late 19th and early 20th centuries, began to systematically investigate the redox potentials of various indophenol derivatives. nih.gov These investigations were crucial in establishing the fundamental principles of their electrochemical behavior. It was observed that the redox potential of an indophenol could be modulated by the nature and position of substituents on its aromatic rings. This tunability allowed for the development of a series of indicators with a range of redox potentials, suitable for monitoring different chemical and biological systems.

One of the pioneering applications of this understanding was in the study of cellular respiration and other biological oxidation-reduction processes. For instance, some indophenols were used to study the reducing intensity of luminous bacteria, where the disappearance of the dye's color indicated its reduction by bacterial metabolic activity. nih.gov These early experiments, while qualitative, laid the groundwork for the quantitative use of indophenols as redox indicators in biochemistry and physiology. The ability of indophenols to accept electrons in biological systems made them valuable tools for elucidating electron transport chains.

Evolution of Indophenol Utilization in Analytical Chemistry

The vibrant color and pH-dependent and redox-sensitive nature of indophenol compounds made them prime candidates for applications in analytical chemistry. merkel.co.ilwikipedia.orgalfa-chemistry.com Their evolution in this field has been marked by a transition from simple qualitative tests to sophisticated quantitative assays.

A landmark application of indophenol chemistry in analytical determination is the Berthelot reaction, first described in 1859. wikipedia.org This reaction involves the formation of an indophenol dye from the reaction of phenol (B47542) and ammonia (B1221849) in the presence of an oxidizing agent like hypochlorite (B82951). wikipedia.orgtaylorandfrancis.com The intense blue color of the resulting indophenol provides a highly sensitive method for the spectrophotometric quantification of ammonia, a substance of significant interest in clinical and environmental analysis. wikipedia.orgtaylorandfrancis.commdpi.com Over the years, this method has been refined and adapted for the determination of other analytes, such as paracetamol. wikipedia.orgnih.gov

Another prominent example is the use of 2,6-dichlorophenolindophenol (DCPIP) as a titrant for the determination of ascorbic acid (Vitamin C). wikipedia.orgearthlinepublishers.com The deep blue color of the oxidized DCPIP is decolorized upon reduction by ascorbic acid. This sharp and easily detectable endpoint makes it a simple and effective method for vitamin C analysis in various samples, including foods and pharmaceuticals. earthlinepublishers.com The use of DCPIP and other indophenol derivatives has also been extended to the screening of hydrocarbon-degrading bacteria, where the color change of the redox indicator signals microbial activity. gnest.orgredalyc.orgresearchgate.net The versatility of indophenols as analytical reagents continues to expand, with modern applications in areas such as flow injection analysis and micelle-mediated extraction for the preconcentration and determination of trace analytes. scielo.br

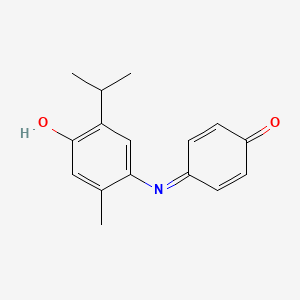

Structural Classification of Indophenol Derivatives Relevant to Thymolindophenol

Indophenol dyes are broadly classified as quinone-imine dyes. tutorsglobe.com Their fundamental structure consists of a quinone-imine core, which is a conjugated system responsible for their characteristic color. earthlinepublishers.comtutorsglobe.com The general structure of indophenol is 4-(4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one. wikipedia.orgnih.gov

Indophenol derivatives are formed by substituting various functional groups onto the two aromatic rings of the parent indophenol structure. These substitutions can significantly influence the compound's properties, including its color, solubility, and redox potential. The classification of these derivatives can be based on the nature and position of these substituents.

From a structural standpoint, indophenol derivatives relevant to this compound can be categorized based on the type of phenol or aniline (B41778) precursor used in their synthesis. This compound itself is derived from thymol (B1683141), which is 2-isopropyl-5-methylphenol. This means that one of the aromatic rings in this compound possesses an isopropyl and a methyl group.

The table below illustrates a simplified structural classification of some indophenol derivatives based on their phenol component:

| Phenol Precursor | Resulting Indophenol Derivative | Key Structural Feature |

| Phenol | Indophenol (Benzenoneindophenol) | Unsubstituted phenyl group |

| Thymol | This compound | Isopropyl and methyl substituted phenyl group |

| 2,6-Dichlorophenol (B41786) | 2,6-Dichlorophenolindophenol (DCPIP) | Two chlorine atoms on the phenyl group |

This structural diversity allows for the fine-tuning of the molecule's properties for specific applications. For instance, the introduction of electron-withdrawing groups like chlorine atoms in DCPIP increases its redox potential compared to the parent indophenol.

Scope and Significance of this compound in Contemporary Chemical Research

While much of the historical and foundational work has focused on simpler indophenol derivatives, this compound holds a specific and significant place in contemporary chemical research, primarily as a highly effective acid-base indicator.

The significance of this compound lies in its sharp and distinct color change over a specific and relatively high pH range. This makes it particularly useful for titrations involving weak acids and strong bases, or weak bases and strong acids, where the equivalence point lies in the alkaline region. Its application as an indicator is a prime example of how the principles of physical organic chemistry—specifically, the effect of molecular structure on acidity and chromophoric properties—are applied in practical analytical chemistry.

In modern research, the use of established indicators like this compound continues to be relevant in both educational and research laboratories for classical analytical techniques. Furthermore, the principles of its function as a molecular switch (changing color in response to a chemical stimulus) are conceptually linked to the development of more complex chemosensors and molecular probes. While high-tech analytical instrumentation has become widespread, the simplicity, cost-effectiveness, and visual nature of indicators like this compound ensure their enduring utility.

The study of this compound and related compounds also contributes to the broader understanding of structure-property relationships in organic dyes. Research may involve computational studies to model its electronic transitions and predict the effects of further structural modifications. earthlinepublishers.com This synergy between experimental observation and theoretical chemistry is a hallmark of contemporary chemical research. eujournal.orgrenupublishers.comschrodinger.com

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C16H17NO2 |

|---|---|

Peso molecular |

255.31 g/mol |

Nombre IUPAC |

4-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)iminocyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C16H17NO2/c1-10(2)14-9-15(11(3)8-16(14)19)17-12-4-6-13(18)7-5-12/h4-10,19H,1-3H3 |

Clave InChI |

VMALKKWZDTZFCA-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1N=C2C=CC(=O)C=C2)C(C)C)O |

Origen del producto |

United States |

Synthetic Methodologies for Thymolindophenol and Analogues

Established Synthetic Pathways for Indophenol (B113434) Core Structures

The formation of the central indophenol structure is a critical step in the synthesis of thymolindophenol and its derivatives. Two primary methodologies have been established for this purpose: condensation reactions and oxidative coupling.

Condensation Reactions in Indophenol Synthesis

Condensation reactions are a cornerstone of indophenol synthesis. scielo.br A common approach involves the reaction of a p-aminophenol with a phenol (B47542) in the presence of an oxidizing agent. ontosight.ai This method, often referred to as the Berthelot reaction, is widely used for the determination of ammonia (B1221849), where ammonia is converted to an indophenol dye. scielo.brresearchgate.net The reaction proceeds in an alkaline medium, where the phenol and p-aminophenol condense to form the indophenol dye. scielo.br Various catalysts can be employed to facilitate this reaction. nih.gov

Another variation of the condensation approach involves the reaction of a phenol with a suitable aldehyde in the presence of an oxidizing agent. ontosight.ai For instance, the synthesis of indophenol acetate (B1210297) can be achieved through the condensation of 4-aminophenol (B1666318) with acetic anhydride, followed by a reaction with cyclohexadienone derivatives. ontosight.ai

The general mechanism for the condensation reaction to form an indophenol is depicted below:

Scheme 1: General Condensation Reaction for Indophenol Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product |

| p-Aminophenol | Phenol | Oxidizing agent, Alkaline medium | Indophenol |

| 4-Aminophenol | Acetic Anhydride/Cyclohexadienone | - | Indophenol Acetate |

Oxidative Coupling Approaches

Oxidative coupling represents another significant pathway to the indophenol core. semanticscholar.orgresearchgate.net This method often involves the direct coupling of a phenol with an amine or another phenol derivative under oxidative conditions. nih.govnih.govrsc.org For example, the hydrolysis of paracetamol to p-aminophenol, followed by its oxidation to a benzoquinoneimine intermediate, can then react with another molecule, such as methyldopa, in an alkaline medium to produce an indophenol dye. semanticscholar.org This highlights the formation of a reactive quinoneimine species which is central to the coupling process.

The oxidative coupling can be mediated by various reagents. For instance, palladium catalysts have been used for the oxidative coupling of N-aryl-2-aminopyridines with alkynes to synthesize substituted indoles, a related heterocyclic structure. snnu.edu.cn While not a direct synthesis of indophenol, this demonstrates the power of transition metal-catalyzed oxidative coupling in forming key bonds present in these types of molecules.

Specific Routes for this compound Preparation

The specific synthesis of this compound involves the reaction of thymol (B1683141) with a suitable amine or nitroso compound under oxidative conditions. One of the classical methods is the Gibbs reaction, which utilizes 2,6-dihaloquinone-4-chloroimide (Gibbs' reagent) to react with phenols that have an unsubstituted para-position. researchgate.netgoogle.com In the case of thymol, which has a para-methyl group, the reaction would proceed differently, likely involving substitution at an ortho position.

A more direct route involves the oxidative coupling of thymol with p-aminophenol or a related compound. This would follow the general principles of indophenol synthesis, where the phenolic hydroxyl group of thymol directs the coupling to the ortho position relative to it.

Derivatization Strategies for Modifying Indophenol Structures

The versatility of the indophenol scaffold allows for a wide range of modifications to fine-tune its properties. These derivatization strategies can be targeted at either the phenolic portion or the quinoneimine segment of the molecule. ontosight.aisemanticscholar.orgrsc.org

Substitution Reactions on the Phenolic Moiety

Modifications to the phenolic ring of the indophenol structure are commonly achieved through electrophilic substitution reactions. nih.gov The activating nature of the hydroxyl group directs incoming electrophiles to the ortho and para positions. However, since the para position is part of the indophenol core, substitutions typically occur at the ortho positions. nih.gov

For example, halogenation or nitration of the phenolic ring can be accomplished using standard electrophilic aromatic substitution conditions. These modifications can significantly alter the electronic properties and, consequently, the color and redox potential of the resulting dye. The introduction of different substituents on the phenolic ring can also influence the molecule's solubility and biological activity.

| Reaction Type | Reagent | Position of Substitution |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Ortho to hydroxyl group |

| Nitration | HNO₃/H₂SO₄ | Ortho to hydroxyl group |

| Alkylation | Alkyl halide/Lewis acid | Ortho to hydroxyl group |

Modifications to the Quinoneimine Segment

The quinoneimine part of the indophenol molecule also offers opportunities for derivatization. The nitrogen atom of the imine can be substituted, and the quinone ring can undergo reactions. For instance, the reduction of the quinoneimine to the corresponding leuco form is a characteristic reaction of indophenols. nih.gov

Furthermore, the carbonyl group of the quinoneimine can potentially react with nucleophiles. Modifications on this segment can impact the planarity of the molecule and its interaction with light, thereby affecting its color. The stability of the quinoneimine system can also be tuned by introducing electron-withdrawing or electron-donating groups on the ring. ontosight.ai

Physicochemical Principles of Thymolindophenol As a Redox System

Electron Transfer Mechanisms of Indophenol (B113434) Redox Couplesresearchgate.netruc.dknih.gov

The redox activity of indophenol compounds, including thymolindophenol, is fundamentally governed by the transfer of electrons. These reactions can be categorized into two primary mechanisms: inner-sphere and outer-sphere electron transfer. numberanalytics.com In an outer-sphere mechanism, the electron transfer occurs without any chemical bond formation or breakage between the reactants. Conversely, the inner-sphere mechanism involves the formation of a transient bridge between the oxidizing and reducing agents, facilitating electron transfer. The specific mechanism for an indophenol, such as 2,6-dichlorophenol (B41786) indophenol, can be influenced by the nature of the reacting species. abu.edu.ng

Half-Cell Reactions and Standard Reduction Potentials of Thymolindophenolruc.dkabu.edu.ngimperial.ac.uknih.govstanford.eduweebly.comnist.govnih.gov

The redox behavior of this compound can be described by its half-cell reaction, which represents the reversible transformation between its oxidized (blue) and reduced (colorless) forms. The standard reduction potential (E°) is a quantitative measure of the tendency of the oxidized form to accept electrons and be reduced.

The half-reaction for the reduction of this compound is as follows:

Oxidized this compound (Indophenol) + 2e⁻ + 2H⁺ ⇌ Reduced this compound (Leuco form)

The standard reduction potential for this compound has been reported to be approximately +192 ± 4 mV. nih.gov This value indicates its capacity to act as an oxidizing agent under standard conditions. It is important to note that the reduction potential is influenced by various factors, including the pH of the solution.

Table 1: Standard Reduction Potentials of Selected Redox Couples This table provides a reference for comparing the reduction potential of this compound with other common redox systems.

| Half-Reaction | Standard Reduction Potential (E°) (V) |

|---|---|

| F₂ + 2e⁻ → 2F⁻ | +2.87 weebly.com |

| Co³⁺ + e⁻ → Co²⁺ | +1.82 weebly.com |

| H₂O₂ + 2H⁺ + 2e⁻ → 2H₂O | +1.78 |

| Au⁺ + e⁻ → Au | +1.69 |

| PbO₂ + 4H⁺ + SO₄²⁻ + 2e⁻ → PbSO₄ + 2H₂O | +1.69 |

| Ce⁴⁺ + e⁻ → Ce³⁺ | +1.61 |

| MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O | +1.51 |

| Au³⁺ + 3e⁻ → Au | +1.50 weebly.com |

| Cl₂ + 2e⁻ → 2Cl⁻ | +1.36 weebly.com |

| Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O | +1.33 |

| O₂ + 4H⁺ + 4e⁻ → 2H₂O | +1.23 weebly.com |

| MnO₂ + 4H⁺ + 2e⁻ → Mn²⁺ + 2H₂O | +1.23 |

| Pt²⁺ + 2e⁻ → Pt | +1.20 |

| Br₂ + 2e⁻ → 2Br⁻ | +1.07 weebly.com |

| NO₃⁻ + 4H⁺ + 3e⁻ → NO + 2H₂O | +0.96 |

| Hg²⁺ + 2e⁻ → Hg | +0.85 weebly.com |

| Ag⁺ + e⁻ → Ag | +0.80 weebly.com |

| Fe³⁺ + e⁻ → Fe²⁺ | +0.77 weebly.com |

| O₂ + 2H⁺ + 2e⁻ → H₂O₂ | +0.68 |

| I₂ + 2e⁻ → 2I⁻ | +0.54 |

| Cu⁺ + e⁻ → Cu | +0.52 |

| Cu²⁺ + 2e⁻ → Cu | +0.34 |

| This compound + 2e⁻ + 2H⁺ → Leuco-thymolindophenol | ~+0.210 nih.gov |

| AgCl + e⁻ → Ag + Cl⁻ | +0.22 |

| SO₄²⁻ + 4H⁺ + 2e⁻ → H₂SO₃ + H₂O | +0.20 |

| Sn⁴⁺ + 2e⁻ → Sn²⁺ | +0.15 |

| 2H⁺ + 2e⁻ → H₂ | 0.00 weebly.com |

| Fe³⁺ + 3e⁻ → Fe | -0.04 |

| Pb²⁺ + 2e⁻ → Pb | -0.13 |

| Sn²⁺ + 2e⁻ → Sn | -0.14 |

| Ni²⁺ + 2e⁻ → Ni | -0.25 |

| Co²⁺ + 2e⁻ → Co | -0.28 |

| Cd²⁺ + 2e⁻ → Cd | -0.40 |

| Fe²⁺ + 2e⁻ → Fe | -0.44 |

| Cr³⁺ + 3e⁻ → Cr | -0.74 |

| Zn²⁺ + 2e⁻ → Zn | -0.76 |

| Mn²⁺ + 2e⁻ → Mn | -1.18 |

| Al³⁺ + 3e⁻ → Al | -1.66 |

| Mg²⁺ + 2e⁻ → Mg | -2.37 |

| Na⁺ + e⁻ → Na | -2.71 |

| Ca²⁺ + 2e⁻ → Ca | -2.87 |

| K⁺ + e⁻ → K | -2.93 |

| Li⁺ + e⁻ → Li | -3.05 |

Data compiled from various sources. weebly.comnih.govthoughtco.comlibretexts.orgwebassign.netcengage.com

Influence of Substituents on Redox Potentials of Indophenolsabu.edu.ngimperial.ac.uknih.gov

The electronic properties of the substituents on the indophenol ring system significantly impact the redox potential. Electron-donating groups, such as alkyl (e.g., methyl in thymol) and hydroxyl groups, tend to decrease the redox potential. nih.gov This is because they increase the electron density on the redox-active quinone-imine core, making it less favorable to accept additional electrons.

Conversely, electron-withdrawing groups, such as halogens (e.g., chlorine in 2,6-dichlorophenol indophenol), nitro groups, or cyano groups, increase the redox potential. nih.gov These groups pull electron density away from the core, making it more electrophilic and thus more readily reduced. The position of the substituent also plays a role, with effects being most pronounced when they are in positions that can directly influence the electron distribution of the quinone-imine system through resonance or inductive effects. nih.govrsc.orgpdx.edu

Proton-Coupled Electron Transfer (PCET) in Indophenol Chemistry

The redox reactions of indophenols are classic examples of proton-coupled electron transfer (PCET) processes. nih.govacs.orgprinceton.edunih.gov In PCET, the transfer of an electron and a proton are mechanistically linked. This coupling can occur in a concerted manner, where the electron and proton transfer simultaneously, or in a stepwise fashion, with either proton transfer preceding electron transfer (PTET) or electron transfer preceding proton transfer (ETPT). nih.govrsc.org The specific pathway is influenced by factors such as the solvent, the pH, and the intrinsic properties of the redox couple. nih.govnih.gov

pH Dependence of this compound Redox Potentialsnih.govnumberanalytics.comabu.edu.ngimperial.ac.uknih.govnist.govnih.gov

The reduction potential of this compound is highly dependent on the pH of the solution. ruc.dkdtic.mil This is a direct consequence of the involvement of protons in the half-reaction. According to the Nernst equation, for a reaction involving the transfer of 'n' electrons and 'm' protons, the potential will change with pH. For the this compound system, where two electrons and two protons are transferred, the redox potential is expected to decrease by approximately 59 millivolts for each unit increase in pH at 25°C. ruc.dk

This pH dependence can be visualized in a Pourbaix diagram, which plots the potential against pH, defining the regions of stability for the oxidized and reduced forms. The intersection of the lines in a plot of the formal potential (E°') versus pH can be used to determine the pKa values of the oxidized and reduced forms of the indophenol. For instance, for 2,6-dichlorophenolindophenol immobilized on an electrode, a pKa of 5.8 has been determined from such plots. researchgate.netresearchgate.net

Theoretical Models Describing pH-Redox Interplay in Indophenol Systemsnih.govabu.edu.ngimperial.ac.uknist.gov

The intricate relationship between pH and redox potential in systems like this compound can be described by theoretical models of PCET. princeton.edunih.gov These models aim to explain how the thermodynamics and kinetics of electron transfer are modulated by proton activity. The models consider the free energy changes associated with both electron and proton transfer, as well as the reorganization energies of the solvent and the reacting molecules. nih.govnih.gov

Spectroscopic Characteristics in Oxidized and Reduced States

The oxidized and reduced forms of this compound exhibit distinct spectroscopic properties, which is the basis for its use as a visual indicator.

The oxidized form of this compound is intensely colored, typically appearing blue in neutral and alkaline solutions and red in acidic solutions. This color is due to a broad absorption band in the visible region of the electromagnetic spectrum, arising from π-π* electronic transitions within the conjugated quinone-imine system. For example, the related compound 2,6-dichlorophenolindophenol shows a characteristic absorption maximum around 600 nm in aqueous solution. researchgate.netslideshare.net

The reduced form , or leuco form, is colorless. The reduction of the quinone-imine structure disrupts the extended conjugation, causing the absorption maximum to shift out of the visible range and into the ultraviolet region. This dramatic change in the absorption spectrum upon reduction allows for easy visual or spectrophotometric monitoring of redox reactions. researchgate.netnih.gov Spectroelectrochemical techniques, which combine electrochemistry with spectroscopy, are powerful tools for studying the changes in the electronic structure of indophenols as they undergo oxidation and reduction. researchgate.netresearchgate.netmdpi.comuni-osnabrueck.de

Absorption Spectra Analysis of this compound Forms

The absorption of ultraviolet (UV) and visible light by a molecule is dependent on its electronic structure. When a molecule, such as this compound, undergoes a redox reaction, the structure changes, and with it, the way it absorbs light. Analysis of the absorption spectra of the different forms of this compound is fundamental to understanding its behavior as a redox indicator.

The two key forms are the oxidized state and the reduced state:

Oxidized Form (Indophenol): In its oxidized state, this compound features an extensive system of conjugated double bonds, which includes a quinone-imine structure. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule can absorb lower-energy photons, which fall within the visible region of the electromagnetic spectrum. uomustansiriyah.edu.iq This absorption of visible light is what gives the oxidized form its distinct color. For indophenol-type dyes, this absorption maximum (λmax) typically occurs in the 600-670 nm range, resulting in a blue or blue-green appearance in solution. researchgate.netscielo.brresearchgate.net

Reduced Form (Leucothis compound): Upon reduction, typically by gaining two electrons and two protons, the conjugated system is broken. The molecule is converted to its "leuco" form, which is a substituted phenol (B47542). Phenolic compounds have their primary absorption bands in the ultraviolet (UV) region, generally between 270-290 nm, due to π → π* transitions within the aromatic ring. omlc.org This absorption is outside the visible spectrum, rendering the reduced form colorless to the human eye.

The distinct difference in the absorption spectra between the oxidized and reduced states is the core principle behind this compound's function as a visual redox indicator.

Table 1: Characteristic Absorption Maxima (λmax) for this compound Redox Forms

This table outlines the typical spectral properties for the oxidized and reduced states of this compound, based on the known characteristics of indophenol and phenol compounds.

| Form | Chemical Structure Type | Conjugation | Typical λmax Range (nm) | Appearance |

| Oxidized | Indophenol (Quinone-imine) | Extensive | 600 - 670 | Blue |

| Reduced (Leuco) | Dihydrophenol | Disrupted (Aromatic) | 270 - 290 | Colorless |

Spectrophotometric Characterization of Redox Transitions

Spectrophotometry is a powerful analytical technique used to quantitatively measure the concentration of light-absorbing species in a solution. msu.edu It is the primary method for characterizing the transition between the oxidized and reduced forms of a redox indicator like this compound.

The transition can be monitored by tracking the change in absorbance at a specific wavelength over time. To monitor the reduction of this compound, a spectrophotometer would be set to the λmax of the oxidized (blue) form. As a reducing agent is introduced, the blue, oxidized molecules are converted to the colorless, reduced form. This conversion leads to a decrease in the absorbance of light at the selected wavelength. Conversely, the oxidation of the leuco form can be monitored by an increase in absorbance at the same wavelength.

A key feature often observed during such a transition is the presence of an isosbestic point . researchgate.net This is a specific wavelength at which the molar absorptivity of the two species in equilibrium (the oxidized and reduced forms) is identical. researchgate.net The presence of one or more sharp isosbestic points in a series of spectra taken during the reaction is strong evidence that only two species are involved in the equilibrium and that one is cleanly converting into the other without the formation of significant intermediates. researchgate.net

The rate of the absorbance change is directly proportional to the rate of the reaction, allowing for detailed kinetic studies of the redox process. By applying the Beer-Lambert law, which relates absorbance to concentration, the precise concentration of each form can be determined at any point during the transition. iorodeo.com

Table 2: Molar Absorptivity in Spectrophotometric Analysis

Molar absorptivity (ε), also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. iorodeo.com It is a constant for a specific substance in a particular solvent at a defined wavelength and is a crucial parameter for quantitative analysis using the Beer-Lambert Law (A = εcl).

| Form | Wavelength of Measurement | Typical Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) | Significance |

| Oxidized | ~600-670 nm | 10,000 - 30,000 | A high value indicates strong absorption in the visible range, making it a sensitive indicator for analysis. researchgate.net |

| Reduced (Leuco) | ~270-290 nm | 2,000 - 10,000 | A moderate value in the UV range, characteristic of phenolic compounds. omlc.org |

Analytical Research Applications of Thymolindophenol

Volumetric Titrimetry Employing Thymolindophenol as a Redox Indicator

In volumetric analysis, particularly in oxidation-reduction (redox) titrations, the precise determination of the endpoint is critical. Redox indicators are substances that exhibit a distinct color change at a specific electrode potential, signaling the completion of the reaction between the titrant and the analyte. wikipedia.orgksu.edu.sa this compound functions as one such organic redox indicator. wikipedia.org

Redox indicators like this compound are typically organic molecules that can undergo reversible oxidation and reduction, with their oxidized and reduced forms displaying different colors. wikipedia.org The transition potential of the indicator must align with the equivalence point potential of the titration to ensure accurate endpoint detection. asdlib.org For this compound, the standard potential is +0.592 V, which dictates the types of redox reactions for which it is a suitable indicator. wikipedia.org

Standardization Procedures in Analytical Chemistry

Standardization is a fundamental process in analytical chemistry to determine the exact concentration of a titrant. metrohm.comnih.gov This is crucial as the accuracy of any titration result is contingent upon the accuracy of the titrant's concentration. nih.gov The process involves titrating the solution against a highly pure and stable primary standard. metrohm.com

While specific documented procedures detailing the use of this compound for the standardization of common titrants are not extensively available, the general protocol would involve:

Preparation of a Primary Standard: A known mass of a primary standard (e.g., potassium dichromate or sodium oxalate) is weighed accurately and dissolved in a precise volume of solvent to create a solution of known concentration.

Titration: The titrant of unknown concentration is titrated against the primary standard solution.

Endpoint Detection: A few drops of this compound solution are added to the reaction mixture. The endpoint is reached when a sharp, permanent color change is observed, indicating that the primary standard has been completely consumed.

Calculation: The exact concentration of the titrant is then calculated using the stoichiometry of the redox reaction and the volumes of the reactants used. ksu.edu.sa

The selection of an indicator is paramount, and its potential should be near the equivalence point of the standardization reaction. asdlib.org

Applications in Redox Titrations

Redox titrations are employed to determine the concentration of a wide array of oxidizing and reducing agents in various fields, including environmental monitoring and pharmaceutical analysis. ksu.edu.saiitk.ac.inkkwagh.edu.in The suitability of this compound as an indicator is determined by its transition potential. Given its standard potential of +0.592 V, it is applicable for titrations where the equivalence point potential lies within its transition range.

Examples of redox titrations where an indicator with a similar potential might be used include:

Cerimetry: Titrations using cerium(IV) sulfate (B86663) as a strong oxidizing agent. kkwagh.edu.in

Dichrometry: Titrations involving potassium dichromate as the titrant. kkwagh.edu.in

The endpoint detection in these titrations relies on the visual color change of the indicator. For this compound, this change occurs as it transitions between its oxidized and reduced forms in response to the sharp change in the solution's redox potential at the equivalence point.

Table 1: Properties of Selected Redox Indicators

| Indicator | E⁰ (V) at pH=0 | Color of Oxidized Form | Color of Reduced Form |

|---|---|---|---|

| This compound | +0.592 | Blue | Colorless |

| Diphenylamine | +0.76 | Violet | Colorless |

| Ferroin | +1.06 | Pale Blue | Red |

| Methylene Blue | +0.53 | Blue | Colorless |

This table presents the standard electrode potential (E⁰) and color changes for this compound and other common redox indicators for comparison.

Colorimetric Assay Development Utilizing this compound

Colorimetric assays are analytical methods that measure the concentration of a substance based on the intensity of color produced in a chemical reaction. researchgate.net The formation of this compound is central to a classic and widely used colorimetric method for the quantification of ammonia (B1221849), known as the Berthelot reaction. wikipedia.orgutwente.nl

Principles of Colorimetric Detection with Indophenols

The Berthelot reaction, first described in 1859, involves the reaction of ammonia with a phenolic compound and a hypochlorite (B82951) in an alkaline medium to form a colored indophenol (B113434) dye. utwente.nl The reaction mechanism proceeds in several steps:

Ammonia reacts with hypochlorite to form monochloramine. researchgate.net

The monochloramine then reacts with a phenol (B47542) (in this case, thymol) to form a quinonechlorimine. researchgate.net

Finally, this intermediate couples with another molecule of the phenol to produce the indophenol dye (this compound). researchgate.net

The resulting this compound molecule is highly conjugated and exhibits strong absorption of light in the visible spectrum, typically appearing blue or green. utwente.nl The intensity of the color produced is directly proportional to the initial concentration of ammonia, which allows for quantitative measurement using a spectrophotometer. researchgate.net

Quantification Methodologies in Biochemical and Chemical Research

The Berthelot reaction is a robust and sensitive method for quantifying low concentrations of ammonia in various matrices, including water, soil extracts, and biological fluids. wikipedia.orgnih.gov The methodology generally involves:

Sample Preparation: The sample containing ammonia is prepared, and interfering substances may need to be removed.

Reagent Addition: The phenolic reagent (thymol) and the hypochlorite solution are added to the sample under alkaline conditions. A catalyst, such as sodium nitroprusside, is often included to enhance the reaction rate and color development. nih.gov

Incubation: The mixture is incubated for a specific time and at a controlled temperature to allow for complete color development. utwente.nl

Measurement: The absorbance of the resulting blue solution is measured at its maximum wavelength (λmax), which for indophenol dyes is typically between 630 and 720 nm. nih.gov

Quantification: The concentration of ammonia in the original sample is determined by comparing its absorbance to a calibration curve prepared from standard solutions of known ammonia concentrations.

This method has been adapted for use in various formats, from manual spectrophotometry to automated analysis in high-throughput systems. wikipedia.org

Table 2: Key Parameters in the Berthelot Reaction for Ammonia Quantification

| Parameter | Condition | Rationale |

|---|---|---|

| pH | Alkaline (typically >10) | Facilitates the formation of monochloramine and the final coupling step. utwente.nl |

| Phenolic Reagent | Thymol (B1683141) (or other phenols like salicylate) | Reacts with monochloramine to form the indophenol dye. wikipedia.org |

| Oxidizing Agent | Hypochlorite (OCl⁻) | Converts ammonia to monochloramine. researchgate.net |

| Catalyst | Sodium Nitroprusside | Increases the rate of the coupling reaction. nih.gov |

| Wavelength (λmax) | ~630-720 nm | Corresponds to the maximum absorbance of the indophenol product. nih.gov |

This interactive table outlines the critical conditions and components for the successful quantification of ammonia using a method that forms an indophenol dye.

Electrochemical Sensing and Sensor Development

Electrochemical sensors are analytical devices that convert a chemical response into an electrical signal. mdpi.com These sensors offer advantages such as high sensitivity, portability, and the potential for real-time analysis. mdpi.com

A review of the scientific literature indicates that while there is significant research on the development of electrochemical sensors for the detection of thymol (the precursor to this compound), there is a notable absence of studies focused on the use of this compound itself as a component in electrochemical sensor fabrication. nih.gov

Research on thymol sensors often involves modifying an electrode surface with materials that can selectively interact with or catalyze the oxidation of thymol. nih.gov For instance, a sensitive electrochemical sensor for thymol detection was constructed using a composite of covalent polyoxometalate-organic frameworks, platinum nanoparticles, and multi-walled carbon nanotubes. nih.gov This sensor demonstrated a good linear relationship between the current and thymol concentration, with a low limit of detection. nih.gov

The electrochemical properties of this compound, such as its redox potential, suggest it could theoretically be used as a redox mediator or target analyte in electrochemical systems. However, specific research and development of electrochemical sensors based on this compound are not apparent in the currently available literature. Therefore, this remains a potential area for future investigation.

Advanced Analytical Techniques Incorporating Indophenols

Beyond direct electrochemical sensing, this compound is central to well-established spectrophotometric methods and holds significant potential for use in automated analytical systems.

The most prominent spectrophotometric application involving this compound is the determination of ammonia, a crucial environmental parameter. This method is a modification of the Berthelot reaction, where thymol replaces the traditionally used phenol. wikipedia.org In this reaction, ammonia reacts with hypochlorite in an alkaline medium to form a monochloramine, which then couples with two molecules of thymol. The resulting compound is oxidized to form this compound, a stable blue-colored dye. m-hikari.com

The intensity of the blue color, measured spectrophotometrically at approximately 660-693 nm, is directly proportional to the ammonia concentration. m-hikari.comjst.go.jp The reaction is often catalyzed by sodium nitroprusside to enhance sensitivity and reaction speed. m-hikari.com Critical factors for the successful application of this method include the precise control of pH at different stages of the reaction and the timing of reagent addition. jst.go.jp This method is valued for its high sensitivity and has been refined for the rapid determination of ammonia in fresh and drinking water. m-hikari.com

| Parameter | Value / Condition |

| Analyte | Ammonia Nitrogen |

| Phenolic Reagent | Thymol |

| Oxidizing Agent | Sodium Hypochlorite |

| Catalyst | Sodium Nitroprusside |

| Wavelength of Max. Absorbance | ~660 nm |

| Molar Absorptivity | 1.16 x 10⁴ L mol⁻¹ cm⁻¹ |

| Optimal pH (Hypochlorite Addition) | 9.8 - 10.3 |

| Optimal pH (Final Solution) | 11.5 - 11.9 |

| Data compiled from studies on the spectrophotometric determination of ammonia using thymol. m-hikari.comjst.go.jp |

The indophenol blue method, including the thymol-based variation, is exceptionally well-suited for automation using Flow Injection Analysis (FIA). FIA is a technique in which a sample is injected into a continuously flowing carrier stream containing reagents, allowing for rapid and reproducible analysis. koreascience.kr The rapid and consistent color development of the this compound reaction makes it ideal for integration into FIA manifolds for the high-throughput determination of ammonia. nih.govjst.go.jp

In a typical FIA setup for ammonia analysis, the sample is injected into a carrier stream that merges with reagents such as alkaline thymol, hypochlorite, and sodium nitroferricyanide. ezkem.com The mixture passes through a reaction coil, often heated to accelerate color development, before reaching a flow-through spectrophotometric detector that measures the absorbance of the formed this compound. ezkem.com This automated approach significantly improves sample throughput, reduces reagent consumption, and enhances reproducibility compared to manual methods. koreascience.kr FIA systems based on the indophenol reaction have been successfully applied to determine ammonia in diverse environmental samples, including natural waters and exhaust gases. nih.govjst.go.jpezkem.comresearchgate.net

| System | Linear Range | Limit of Detection (LOD) | Sample Throughput | Application |

| FIA with Mn(II) catalyst | 5 - 1,000 ppb | 5 ppb | Not Specified | Exhaust Gas |

| USEPA Method 350.1 (FIA) | 0.01 - 25 mg/L | 0.002 mg/L | Not Specified | Drinking/Surface Water |

| Reverse FIA (rFIA) | 0.5 - 20 ppm | 0.3 ppm | 32 samples/hr | Water Samples |

| Performance data for various FIA systems utilizing the indophenol method for ammonia determination. nih.govjst.go.jpezkem.comlew.ro |

Computational Chemistry Approaches to Indophenol Molecular Structure

Computational chemistry utilizes computer simulations to analyze and predict chemical behavior, offering profound insights into molecular structures and properties that are often difficult to probe experimentally. ox.ac.uk For indophenol systems, including this compound, computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) are invaluable for elucidating electronic characteristics and solvent interactions. amazon.com These techniques allow for the modeling of molecular geometries, energy states, and dynamic behaviors, providing a foundational understanding of reactivity. mdpi.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. amazon.commdpi.com It is particularly effective for calculating properties that govern chemical reactivity. While specific DFT studies on this compound are not extensively documented in the provided literature, the principles are well-established through research on analogous systems like aminophenols and other complex organic molecules. nih.govresearchgate.net

DFT calculations focus on the electron density to determine the ground-state energy of a molecule. mit.edu From this, several key electronic properties can be derived:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests the molecule is more easily excitable and more reactive.

Electron Affinity and Ionization Potential: These properties quantify the energy change when an electron is added or removed, respectively, providing direct measures of the molecule's redox capabilities. researchgate.net

Studies on related compounds, such as iron complexes with iminobenzosemiquinone ligands, have successfully used DFT to analyze electronic configurations and verify the presence of radical species, which is highly relevant to the redox-active nature of indophenols. nih.gov For this compound, DFT would be instrumental in mapping the electron density distribution, identifying the most likely sites for electrophilic or nucleophilic attack, and predicting how structural modifications would alter its electronic properties and colorimetric responses.

Molecular Dynamics (MD) simulations provide a computational lens to observe the physical movements of atoms and molecules over time. mdpi.com This technique is particularly useful for understanding how a solute, such as this compound, interacts with its solvent environment, a critical factor influencing its solubility, stability, and reaction kinetics. researchgate.netnih.gov

In an MD simulation of this compound in a solvent (e.g., water or an organic solvent), the system's trajectory is calculated by solving Newton's equations of motion for each atom. This allows for the analysis of:

Solvation Shell Structure: MD can reveal how solvent molecules arrange themselves around the solute molecule. By calculating Radial Distribution Functions (RDFs), one can determine the average distance and coordination number of solvent molecules around specific functional groups of this compound, such as its hydroxyl and carbonyl groups.

Hydrogen Bonding: The formation and lifetime of intermolecular hydrogen bonds between this compound and protic solvent molecules can be tracked. The strength and dynamics of these bonds are fundamental to the compound's solubility and chemical behavior. researchgate.net

Conformational Dynamics: The simulation can show how the molecule flexes and changes shape in solution, which can impact its reactivity.

Thermodynamic Properties: MD simulations can be used to estimate thermodynamic parameters like the free energy of solvation, which helps in predicting solubility. rsc.org

Properties often analyzed in MD simulations to understand these interactions include the root mean square deviation (RMSD), root mean square fluctuations (RMSF), radius of gyration (RG), and solvent accessible surface area (SASA). mdpi.com For this compound, these simulations would clarify how different solvents mediate its intermolecular interactions and influence its function as a redox indicator.

Reaction Kinetics and Thermodynamics of Indophenol Redox Processes

The utility of indophenol compounds as redox indicators is fundamentally governed by the kinetics and thermodynamics of their electron transfer reactions. These processes involve the reduction of the colored indophenol to its colorless leuco-form. Studies on related compounds like 2,6-dichlorophenolindophenol (DCPIP) provide a robust framework for understanding these mechanisms. researchgate.netnih.gov

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants. libretexts.org For the redox reaction involving an indophenol dye (D) and a reducing agent (H₂Q), the reaction can be generally expressed as:

D + H₂Q → DH₂ + Q

The differential rate law can be expressed as: Rate = -d[D]/dt = k[D]m[H₂Q]n

Where:

[D] and [H₂Q] are the molar concentrations of the indophenol and the reducing agent.

k is the second-order rate constant.

m and n are the reaction orders with respect to each reactant.

Experimental data from studies on DCPIP indicate that m = 1 and n = 1. researchgate.net The rate constant, k, can be determined experimentally by monitoring the change in concentration of the colored indophenol over time, typically via spectrophotometry. iwu.edu The reaction rate is also influenced by factors such as pH and ionic strength. For instance, the reaction between DCPIP and cysteine shows maximum reactivity at a pH of 6.88. researchgate.netnih.gov

Thermodynamic parameters provide quantitative insight into the energy changes and feasibility of a reaction. Key parameters for the oxidation-reduction of indophenols include the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). Thermodynamics helps determine if a reaction will proceed spontaneously, while kinetics describes how fast it will proceed. youtube.comyoutube.com

Activation Energy (Ea): This is the minimum energy required to initiate the redox reaction. It can be determined from the temperature dependence of the rate constant (k) using the Arrhenius equation. For the reaction of 2,6-dichlorophenolindophenol with cysteine, the activation energy was calculated to be 8.1 kcal/mol. researchgate.netnih.gov

Enthalpy of Activation (ΔH‡): This represents the change in heat content in going from the reactants to the transition state.

Entropy of Activation (ΔS‡): This parameter reflects the change in randomness or disorder when the reactants form the transition state. A negative value suggests a more ordered transition state compared to the reactants.

These parameters are crucial for understanding the reaction mechanism. For example, a reaction with a low activation energy will proceed relatively quickly at room temperature. The values for these parameters are derived from experimental kinetic data collected at various temperatures.

| Reaction System | Activation Energy (Ea) | Enthalpy of Activation (ΔH‡) | Entropy of Activation (ΔS‡) | Source |

|---|---|---|---|---|

| 2,6-dichlorophenolindophenol + Cysteine | 8.1 kcal/mol | Not Reported | Not Reported | researchgate.netnih.gov |

| CoSalophen⁺ + L-Cysteine | 19.75 ± 1.30 kJ/mol | Not Reported | -57.17 ± 4.51 J/K·mol | researchgate.net |

Mechanistic and Theoretical Studies on Indophenol Reactivity

The local environment created by solvent molecules can significantly influence the electronic structure and reactivity of solute molecules. In the case of Thymolindophenol, the polarity of the solvent is expected to play a crucial role in modulating its spectroscopic and redox characteristics. This phenomenon, known as solvatochromism, refers to the change in the color of a solution of a dye with a change in the solvent. orientjchem.org

Spectroscopic Properties:

Generally, polar solvents can stabilize the ground state of a molecule through dipole-dipole interactions and hydrogen bonding. vlabs.ac.in If the excited state is less polar than the ground state, an increase in solvent polarity will lead to a greater stabilization of the ground state, increasing the energy gap for electronic transition and resulting in a hypsochromic (blue) shift. Conversely, if the excited state is more polar, a bathochromic shift is observed with increasing solvent polarity. The behavior of indophenol (B113434) dyes suggests a complex interplay of these effects, often influenced by specific solute-solvent interactions.

To illustrate the expected solvent-dependent shifts for an indophenol-type dye, the following table presents hypothetical UV-Vis absorption data based on the observed trends for similar compounds.

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| n-Hexane | 1.88 | 580 |

| Dioxane | 2.21 | 595 |

| Chloroform | 4.81 | 610 |

| Ethanol | 24.55 | 625 |

| Acetonitrile | 37.5 | 630 |

| Dimethyl Sulfoxide | 46.7 | 645 |

| Water | 80.1 | 600 |

Note: This table is illustrative and intended to demonstrate the general trend of solvatochromism. The values are hypothetical for this compound and are based on data for related indophenol dyes.

Redox Properties:

The redox potential of a molecule, which quantifies its tendency to accept or donate electrons, is also significantly influenced by the solvent. The solvent can affect the stability of the different oxidation states of the molecule, thereby shifting the equilibrium of the redox reaction. nih.gov For indophenol dyes, the reduction process involves the acceptance of electrons, and the stability of the resulting reduced species can be highly dependent on the solvent's ability to solvate ions.

While specific cyclic voltammetry data for this compound in various solvents is not extensively documented in the literature, studies on analogous compounds like 2,6-dichloro-phenol indophenol (DCPIP) indicate that the redox potential is solvent-dependent. The formal potential (E°') of DCPIP has been reported to be +0.217 V. nih.gov The electrochemical behavior of DCPIP has been studied in different solvents, revealing that the reduction pathways can be influenced by the proton-donating capacity of the solvent. researchgate.net In aprotic solvents like DMSO, the formation of a radical anion is observed, whereas in protic solvents like methanol (B129727) and water, the reaction mechanism is more complex. researchgate.net

The following table provides a hypothetical representation of how the redox potential of an indophenol dye might vary with the solvent, based on general electrochemical principles.

| Solvent | Dielectric Constant (ε) | Redox Potential (V vs. SHE) |

| Acetonitrile | 37.5 | +0.18 |

| Dimethylformamide | 36.7 | +0.20 |

| Methanol | 32.7 | +0.22 |

| Water | 80.1 | +0.25 |

Note: This table is for illustrative purposes. The values are hypothetical for this compound and are meant to show the general influence of the solvent on redox potential.

The interaction of small molecules with biological macromolecules is a cornerstone of biochemical and pharmacological research. This compound, with its phenolic and quinone-imine moieties, has the potential to interact with proteins and other biological macromolecules through various non-covalent and potentially covalent mechanisms.

Interactions with Serum Albumins:

Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are major transport proteins in the bloodstream and are often used as model proteins to study drug-protein interactions. While direct studies on the binding of this compound to serum albumins are scarce, research on its precursor, thymol (B1683141), provides valuable insights into the potential binding modes.

Studies on the interaction of thymol with BSA have shown that thymol can bind to the protein, primarily through hydrophobic interactions. researchgate.net The binding of thymol to BSA leads to fluorescence quenching of the protein's tryptophan residues, indicating that the binding site is in proximity to these amino acid residues. researchgate.net The binding constants are typically in the order of 104 M-1, suggesting a moderate affinity. researchgate.net It is plausible that this compound, being a larger and more complex molecule derived from thymol, would also interact with serum albumins, potentially with a different affinity and binding mechanism due to its additional functional groups. Spectroscopic techniques such as UV-Vis absorption, fluorescence, and circular dichroism are powerful tools to characterize these interactions.

Enzyme Inhibition:

Phenolic compounds are known to be effective inhibitors of various enzymes, particularly oxidoreductases like polyphenol oxidase (PPO). nih.govmdpi.com PPO is responsible for the enzymatic browning in fruits and vegetables. The inhibitory effect of phenolic compounds on PPO can occur through several mechanisms, including acting as a substrate competitor, chelating the copper ions in the enzyme's active site, or reacting with the quinone products of the enzymatic reaction. mdpi.com

Research Frontiers and Emerging Areas for Thymolindophenol Studies

Development of Novel Indophenol-Based Research Probes

The foundational chemistry of indophenols, particularly the Berthelot reaction where a phenol (B47542) reacts with ammonia (B1221849) and an oxidant to form a distinctively colored indophenol (B113434) dye, serves as a basis for creating new research probes. wikipedia.orgbibliotekanauki.pl The sensitivity and specificity of this reaction allow for the design of probes tailored for detecting various analytes.

Research in this area focuses on modifying the phenol or aniline (B41778) precursors to fine-tune the probe's sensitivity, selectivity, and response time. For instance, thymolindophenol itself is utilized in biochemical assays where its formation indicates the presence or activity of specific enzymes or metabolites. chemimpex.com Researchers are investigating derivatives of this compound and other indophenols to develop probes for applications such as:

Enzymatic Assays: Creating substrates that release an indophenol upon enzymatic cleavage, providing a colorimetric measure of enzyme activity.

Cellular Imaging: Designing indophenol-based stains that can visualize specific cellular structures or monitor intracellular redox states. chemimpex.com

Biosensing: Immobilizing indophenol precursors on solid supports to create disposable sensors for rapid biological sample analysis.

The development of these probes relies on the inherent ability of the indophenol scaffold to undergo significant electronic changes, resulting in a clear optical signal upon interaction with the target molecule or environment.

Exploration of Indophenols in Materials Science Research

The intense color and redox properties of indophenols make them attractive candidates for applications in materials science, particularly in the fields of organic electronics and advanced pigments. chemimpex.comresearchgate.net

Indophenol derivatives have been investigated for their potential as sensitizer (B1316253) dyes in dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net In a DSSC, a dye absorbs light and injects an electron into a semiconductor material, initiating the flow of electric current. The effectiveness of the dye is dependent on its light-absorption spectrum and its electrochemical properties.

Indophenols, including structures related to this compound, are explored for their strong absorption in the visible and near-infrared regions of the spectrum. researchgate.net Research focuses on synthesizing indophenol dyes that can:

Broaden the absorption spectrum of the solar cell to capture more sunlight.

Improve the efficiency of electron injection and regeneration.

While still largely in the research phase, the tunability of the indophenol structure offers a promising avenue for creating cost-effective and efficient organic solar cells. chemimpex.comresearchgate.net

This compound and related compounds are inherently dyes, and their synthesis is a classic example of color chemistry. chemimpex.comcosmeticsandtoiletries.com A dye is a colored substance that chemically bonds to the substrate, while a pigment is an insoluble coloring agent. cosmeticsandtoiletries.com Indophenols can function as either, depending on their chemical structure and application. researchgate.netcosmeticsandtoiletries.com

In advanced materials, research is directed towards creating indophenol-based colorants with enhanced properties:

High Stability: Developing dyes and pigments that are resistant to fading from light, heat, and chemical exposure. chemimpex.com

Specialized Optical Properties: Investigating indophenols for applications in liquid crystal displays and optical data storage, where their ability to switch between colored and colorless states can be exploited. wikipedia.orgresearchgate.netresearchgate.net

Functional Dyes: Creating "smart" dyes that change color in response to external stimuli like temperature, pressure, or the presence of specific chemicals, acting as built-in sensors for the material.

The table below summarizes key properties of indophenols relevant to their use in dye and pigment chemistry.

| Property | Description | Relevance to Materials Science |

| Chromophore | The quinone-imine structure is responsible for the intense blue or green color. | Provides vibrant coloration for textiles, coatings, and plastics. wikipedia.orgresearchgate.net |

| Solubility | Can be modified by adding functional groups. The sodium salt of this compound is water-soluble. chemimpex.com | Determines whether the compound acts as a soluble dye or an insoluble pigment. cosmeticsandtoiletries.com |

| Redox Activity | The color is dependent on the oxidation state; the reduced form is colorless. | Enables applications in "smart" materials, disappearing inks, and redox-responsive systems. wikipedia.org |

| Light Absorption | Strong absorption in the visible and near-IR spectrum. researchgate.net | Crucial for applications in optical filters, security inks, and laser-absorbing materials. researchgate.netresearchgate.net |

Advanced Environmental Monitoring Methodologies

This compound is listed among a series of redox indicators used to characterize functional fluids and could theoretically be applied to environmental systems. i.moscowgoogleapis.com The principle involves observing the color change of the indicator across a spatial area to create a map of redox zones. For instance, an oxidized zone would sustain the blue color of this compound, while a reduced zone would render it colorless. This technique provides a visual and semi-quantitative tool for:

Identifying aerobic and anaerobic zones in wetlands and sediments.

Monitoring the progress of bioremediation efforts. copernicus.org

Assessing the health of aquatic ecosystems.

The table below shows the standard electrode potential (E°) of this compound compared to other indicators, which determines its suitability for monitoring different redox environments.

| Redox Indicator | Standard Potential (E°) at pH 7 (mV) |

| This compound | +174 |

| Methylene Blue | +11 |

| Indigo Carmine | -125 |

| Data sourced from a study on environmental factors in corrosion. researchgate.net |

The most prominent application of indophenol chemistry in environmental monitoring is the detection of ammonia (as ammonium (B1175870) ions) in water. nih.govafricaresearchconnects.comnemi.govsouthwestsensor.co.uk The "indophenol blue" method is a standard, widely used colorimetric technique. bibliotekanauki.plmdpi.com An aqueous sample is treated with a phenol (or a substitute like salicylate), a hypochlorite (B82951) solution, and a catalyst, often sodium nitroprusside. mdpi.comslideshare.net The intensity of the resulting blue color, which is due to the formation of an indophenol dye, is directly proportional to the ammonia concentration and can be measured with a spectrophotometer. slideshare.netnemi.gov

Recent advancements focus on automating this process for continuous, real-time monitoring. southwestsensor.co.uknih.gov Research has led to the development of:

Flow Injection Analysis (FIA) Systems: Automated analyzers that mix reagents and samples in a continuous stream, providing rapid and repeatable measurements of ammonia in rivers and wastewater. nih.gov

Portable Test Kits: Simplified versions of the indophenol test for rapid, in-field screening of water quality. nih.gov

Enhanced Sensitivity Methods: Techniques like thermal lens spectrometry are being paired with the indophenol reaction to lower detection limits significantly, allowing for the measurement of trace levels of contaminants. researchgate.net

This methodology has been successfully applied to various environmental matrices, including freshwater, coastal waters, and industrial effluents, making it a vital tool for environmental protection and management. africaresearchconnects.comnemi.govnih.gov

Bio-Mimetic Systems and Artificial Photosynthesis Research (Inferred from redox properties and energy conversion applications)

The intrinsic redox properties of this compound position it as a compound of interest in the burgeoning fields of bio-mimetic systems and artificial photosynthesis. These areas of research aim to replicate and adapt the highly efficient energy and electron transfer processes found in nature, particularly photosynthesis, for applications in energy conversion and storage. The potential utility of this compound in these systems is inferred from its function as an electron acceptor and its defined redox potential.

The indophenol class of dyes, to which this compound belongs, has been historically utilized in photosynthetic research. A notable example is 2,6-dichlorophenol-indophenol (DCPIP), a chemical relative of this compound, which serves as an artificial electron acceptor in studies of the Hill reaction. practicalbiology.orgegyankosh.ac.incdnsciencepub.com In these experiments, DCPIP intercepts electrons from the photosynthetic electron transport chain, becoming reduced and changing color, thereby providing a visual confirmation of photosynthetic activity. This established role of a similar indophenol dye underscores the potential of this compound to function in a comparable capacity within artificial constructs.

The exploration of this compound in bio-mimetic systems could involve its integration into artificial membranes or its use in solution to shuttle electrons between a photosensitizer, which captures light energy, and a catalyst responsible for fuel production. The efficiency of such a system would be partially dependent on the redox potential of the mediator relative to the other components. This compound possesses a reduction potential of +174 mV versus the normal hydrogen electrode (NHE), a value that places it within a range suitable for mediating electron transfer in various electrochemical systems.

Detailed research findings on this compound itself in dedicated artificial photosynthesis studies are not yet prevalent. However, the principles governing the function of redox mediators are well-established. The performance of a redox mediator in a bio-mimetic or artificial photosynthetic system is evaluated based on several factors, which can be hypothetically applied to this compound as presented in the table below.

Table 1: Inferred Parameters for this compound in Bio-Mimetic Systems

| Parameter | Inferred Relevance for this compound |

|---|---|

| Redox Potential | +174 mV vs. NHE |

| Electron Transfer Kinetics | Expected to be rapid due to the conjugated pi-system |

| Photostability | Requires experimental determination under relevant light conditions |

| Chemical Stability | Stability of the oxidized and reduced forms is crucial for cycling |

| Solubility | Solubility in appropriate solvents for system integration |

Further research into this compound's photochemical stability and its interaction with common photosensitizers and catalysts would be necessary to fully elucidate its potential. The development of advanced spectroscopic techniques could allow for the real-time monitoring of electron transfer processes involving this compound within these complex systems. nih.gov The overarching goal is to design efficient and robust systems for solar energy conversion, and the exploration of readily available and well-characterized redox mediators like this compound is a valuable avenue of investigation. uni-wuerzburg.dechemrxiv.org

Q & A

Q. How can interdisciplinary teams align experimental protocols for multi-institutional studies on this compound?

- Methodological Answer : Establish a shared protocol repository using platforms like Protocols.io . Conduct inter-laboratory calibration exercises for key assays (e.g., LC-MS quantification). Use mixed-effects models during data aggregation to adjust for institutional variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.